molecular formula C33H40N6O4 B10779225 Dnmt3A-IN-2

Dnmt3A-IN-2

カタログ番号: B10779225
分子量: 584.7 g/mol
InChIキー: DNDNLFXKQSTINI-WUFINQPMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dnmt3A-IN-2 is a investigational compound designed to selectively target the DNA methyltransferase 3A (DNMT3A) protein. DNMT3A is a de novo DNA methyltransferase crucial for establishing DNA methylation patterns during development and in stem cells . Somatic and germline mutations in the DNMT3A gene are implicated in a variety of hematological malignancies and other diseases, often driving pathological processes through epigenetic dysregulation . By inhibiting DNMT3A, this compound serves as a valuable research tool for probing the mechanisms of DNA methylation in cellular differentiation and proliferation. Its application is primarily in the field of cancer epigenetics, where aberrant DNA methylation, such as the hypermethylation of tumor suppressor gene promoters, is a hallmark of disease progression . Research utilizing this compound can provide insights into the biological consequences of DNMT3A loss-of-function and help validate DNMT3A as a therapeutic target for conditions like acute myeloid leukemia (AML) and peripheral T-cell lymphomas (PTCLs) . Furthermore, studies on DNMT3A inhibition are relevant for understanding clonal hematopoiesis and its link to inflammatory disease mechanisms . This product is supplied for non-clinical, non-diagnostic use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C33H40N6O4

分子量

584.7 g/mol

IUPAC名

(4aS,8aR)-2-cycloheptyl-4-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4a,5,8,8a-tetrahydrophthalazin-1-one

InChI

InChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m0/s1

InChIキー

DNDNLFXKQSTINI-WUFINQPMSA-N

異性体SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)[C@H]3[C@@H]2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6

正規SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6

製品の起源

United States

Core Functions of Dnmt3a in De Novo Dna Methylation and Transcriptional Regulation

DNMT3A, along with its paralog DNMT3B, is primarily responsible for de novo DNA methylation, a process that occurs during development and in specific cellular contexts like germ cell development and early embryogenesis nih.govnih.gov. Unlike DNMT1, which maintains existing methylation patterns during DNA replication, DNMT3A establishes new methylation marks on previously unmethylated CpG dinucleotides nih.govwikipedia.org. This enzymatic activity is critical for silencing gene promoters, repressing transposable elements, and establishing cell-type-specific gene expression programs nih.govportlandpress.com. Aberrant DNMT3A activity or mutations are implicated in various developmental disorders and cancers, particularly myeloid malignancies nih.govportlandpress.com.

Mechanistic Elucidation of Dnmt3a Function and Small Molecule Modulation

Biochemical Characterization of DNMT3A Enzymatic Activity

The biochemical properties of DNMT3A have been extensively studied, revealing its catalytic mechanisms, substrate interactions, and regulatory features.

In Vitro Assays for Methyltransferase Activity and DNA Binding Kinetics

DNMT3A's catalytic activity is primarily associated with its C-terminal methyltransferase (MTase) domain, which can function independently d-nb.info. In vitro studies have characterized DNMT3A's ability to transfer methyl groups from S-adenosyl-L-methionine (AdoMet) to DNA substrates, typically CpG dinucleotides nih.govactivemotif.commdpi.com.

The binding kinetics reveal a cooperative interaction with DNA, with reported binding constants (KD) and cooperativity values (n) indicating complex multimerization on DNA substrates nih.govoup.com.

Table 1: DNMT3A DNA Binding Affinity and Cooperativity

Parameter Value Assay/Method Reference
Binding Constant (KD) 86 nM Fluorescence polarization nih.govoup.com

The regulatory protein DNMT3L significantly stimulates DNMT3A's catalytic activity, acting as a cofactor that enhances its affinity for AdoMet and increases methylation processivity, although it does not alter DNMT3A's DNA binding affinity nih.govpnas.orgnih.gov.

Table 2: DNMT3L Stimulation of DNMT3A Activity

Stimulatory Factor Effect on DNMT3A Activity Effect on DNMT3A DNA Binding Effect on DNMT3A SAM Affinity Reference

Substrate Specificity and Context-Dependent Methylation Patterns

DNMT3A primarily targets CpG dinucleotides for methylation activemotif.commdpi.comnih.gov. The specificity for CpG sites is partly mediated by residues such as Arg836 within the target recognition domain nih.gov. The enzyme's ability to methylate specific DNA sequences is also influenced by its oligomeric state, with tetrameric complexes capable of methylating two CpG sites separated by approximately 14 base pairs oup.commdpi.com.

The localization and activity of DNMT3A are further modulated by its interaction with chromatin marks. The PWWP domain of DNMT3A recognizes histone H3 trimethylated at lysine (B10760008) 36 (H3K36me2/me3), directing the enzyme to gene bodies and intergenic regions nih.govaacrjournals.org. Conversely, certain mutations can promote DNMT3A's aberrant localization to CpG islands (CGIs) in a manner dependent on Polycomb Repressive Complex 1 (PRC1) nih.gov. These interactions highlight how cellular context and chromatin state dictate DNMT3A's substrate specificity and methylation patterns.

DNMT3A and DNMT3B exhibit distinct substrate preferences influenced by the sequences flanking CpG sites, which can impact genome-wide methylation patterns oup.com.

Autoinhibitory Mechanisms within DNMT3A and their Regulation

DNMT3A possesses intrinsic autoinhibitory mechanisms that regulate its catalytic activity. In its unbound state, the ATRX-DNMT3-DNMT3L (ADD) domain of DNMT3A can interact with and inhibit the catalytic domain (CD), thereby blocking DNA substrate access mdpi.comresearchgate.netnih.govbiorxiv.org. This autoinhibition is relieved by the binding of unmethylated histone H3 (H3K4me0) to the ADD domain, which induces a conformational change, releases the inhibition, and activates DNMT3A researchgate.netnih.govbiorxiv.org. This mechanism ensures that DNMT3A is primarily activated at appropriate genomic loci marked by unmethylated H3K4.

Other interactions can also influence this autoinhibition. For instance, the binding of methylated DNA-binding protein MeCP2 to the ADD domain can also lead to autoinhibition of DNMT3A's catalytic activity aacrjournals.org. Conversely, the PWWP domain's recognition of H3K36me2/me3 marks can allosterically enhance DNMT3A's methyltransferase activity aacrjournals.org.

Table 3: Histone H3 Regulation of DNMT3A Autoinhibition

Histone H3 Modification Interaction Site Mechanism Effect on DNMT3A Reference

Molecular Basis of Protein-Protein Interactions Involving DNMT3A

DNMT3A's function is intricately regulated by its interactions with other proteins, notably DNMT3L and various histone modifiers.

Regulatory Interactions with DNMT3L

DNMT3L is a key regulatory partner of DNMT3A, lacking intrinsic catalytic activity but significantly enhancing DNMT3A's de novo methylation function nih.govpnas.orgnih.govresearchgate.netnih.gov. DNMT3L interacts directly with the C-terminal catalytic domain of DNMT3A nih.govmdpi.comresearchgate.net. This interaction, along with DNMT3A self-dimerization, forms a functional heterotetrameric complex (3L-3A-3A-3L) that contains two active DNMT3A sites nih.govmdpi.comresearchgate.netaacrjournals.org. This complex is essential for processes such as the establishment of maternal methylation imprints pnas.org. The interaction with DNMT3L is critical for DNMT3A's role in germ cells and early embryonic development pnas.org.

Epigenetic Crosstalk with Histone Modifiers (e.g., EZH2, SUV39H1)

DNMT3A engages in significant crosstalk with histone-modifying enzymes, integrating DNA methylation with the histone code. The ADD domain of DNMT3A interacts with components of the Polycomb Repressive Complex 2 (PRC2), such as EZH2, which mediates H3K27 methylation, and with SUV39H1, a histone methyltransferase responsible for H3K9 methylation aacrjournals.orgfrontiersin.org. These interactions suggest a coordinated role in transcriptional silencing.

Specifically, SUV39H1 can target DNMT3A by increasing H3K9 trimethylation at the DNMT3A promoter region, which in turn can lead to the repression of genes like Tim-3 and galectin-9 through DNMT3A-mediated DNA methylation researchgate.netnih.gov. The PWWP domain of DNMT3A also plays a role in chromatin targeting by recognizing H3K36me2/me3 marks, thereby directing DNMT3A to specific genomic regions nih.govaacrjournals.org. These interactions underscore a complex interplay between DNA and histone methylation machinery, influencing gene expression patterns in a context-dependent manner.

Dnmt3a Isoforms: Differential Expression and Functional Implications

The DNMT3A gene locus generates at least two major protein isoforms: DNMT3A1 and DNMT3A2 wikipedia.orgnih.govresearchgate.netcellsignal.com. DNMT3A1 is the full-length protein, while DNMT3A2 is a shorter isoform lacking the N-terminal region of DNMT3A1 wikipedia.orgnih.govresearchgate.net. These isoforms exhibit differential expression patterns and distinct functional roles.

DNMT3A1: This isoform is generally expressed at lower levels in most somatic tissues and is localized to heterochromatic regions nih.govcellsignal.com. DNMT3A1 is crucial for postnatal development and has been shown to bind to bivalent neurodevelopmental genes, regulating their expression via DNA methylation epigenie.com. It appears to be responsible for sustaining methylcytosine turnover at specific CpG island shores embopress.org.

DNMT3A2: This isoform is predominantly expressed in embryonic stem cells (ESCs), germ cells, and certain adult tissues like the spleen and thymus wikipedia.orgnih.govcellsignal.com. DNMT3A2 is considered the primary isoform responsible for de novo DNA methylation in ESCs and is localized to euchromatic regions nih.govcellsignal.com. While both isoforms share target sites, DNMT3A1 has demonstrated higher DNA-binding and methylation activity compared to DNMT3A2 in some studies nih.govresearchgate.net.

Oligomerization and Complex Formation of Dnmt3a

Homodimerization and Heterotetramerization with DNMT3L

DNMT3A exists and functions within complex protein structures, notably through homodimerization and heterotetramerization with its regulatory partner, DNMT3L nih.govnih.govnih.govnih.govoup.commdpi.comoup.com. DNMT3L, lacking catalytic activity itself, binds to DNMT3A and enhances its DNA methylation activity by facilitating DNA and AdoMet binding nih.govnih.govnih.govnih.govnih.gov. The formation of DNMT3A homodimers and DNMT3A-DNMT3L heterotetramers is crucial for DNMT3A's enzymatic function and its interaction with DNA nih.govnih.govnih.govoup.commdpi.comoup.com. While Dnmt3A-IN-2 primarily targets the catalytic site of DNMT3A ontosight.ai, understanding its efficacy within these protein complexes is essential. Research into DNMT3A inhibitors is often conducted within the context of these oligomeric states, as disruptions in these interactions can affect enzyme activity and substrate specificity. This compound's precise interaction or modulation of these oligomeric structures is an area of ongoing investigation, but its potent inhibition of the DNMT3A catalytic core is well-established ontosight.ai.

Impact on Cooperative DNA Binding and Catalytic Efficiency

DNMT3A exhibits cooperative DNA binding, forming nucleoprotein filaments that contribute to its localization and function in chromatin oup.com. This cooperative binding, along with its intrinsic catalytic efficiency, allows DNMT3A to establish methylation patterns in a regulated manner nih.govuniprot.orgoup.com. This compound functions as a direct inhibitor of DNMT3A's catalytic activity by binding to its active site ontosight.ai. By blocking the transfer of methyl groups to DNA, this compound effectively reduces the enzyme's capacity to establish de novo methylation marks. This inhibition directly impacts DNMT3A's catalytic efficiency, offering a mechanism to counteract the consequences of DNMT3A overexpression or aberrant activity. Studies on DNMT3A mutations, such as the R882H variant, have shown alterations in flanking sequence preferences and catalytic activity cardiff.ac.ukoup.com, highlighting the sensitivity of DNMT3A's function to molecular changes. This compound provides a chemical means to similarly modulate this enzymatic function.

Pathophysiological Role of DNMT3A Dysregulation in Disease States

Dysregulation of DNMT3A, whether through mutations or altered expression, is a significant factor in the development and progression of various diseases, particularly hematologic malignancies and solid tumors nih.govresearchgate.netaacrjournals.orgmdpi.combloodresearch.or.krnih.govfrontiersin.orglife-science-alliance.orgnih.govaacrjournals.orgwaocp.orgnih.govmdpi.com. This compound serves as a critical research tool and potential therapeutic agent for investigating and modulating these pathological processes.

Pathophysiological Role of DNMT3A Dysregulation in Disease States

Recurrent Somatic Mutations in DNMT3A (e.g., R882 Hotspot) and their Epigenetic Consequences

Recurrent somatic mutations in DNMT3A, most notably at the R882 hotspot (e.g., R882H), are frequently observed in acute myeloid leukemia (AML) and other hematologic disorders nih.govbloodresearch.or.kraacrjournals.orgnih.govoup.com. These mutations often lead to altered DNA methylation patterns, including focal hypomethylation at specific CpG sites, and can exert dominant-negative effects on wild-type DNMT3A bloodresearch.or.kraacrjournals.orgoup.comnih.gov. The epigenetic consequences of these mutations contribute to leukemogenesis by affecting gene expression programs, influencing hematopoietic stem cell self-renewal, and promoting disease progression nih.govaacrjournals.orgnih.gov. This compound can be utilized to study the impact of these mutations and to explore strategies for counteracting their effects. For instance, research into DNMT3A inhibitors aims to restore normal epigenetic function in the context of these mutations medicineinnovates.com.

DNMT3A Alterations in Hematologic Malignancies and Clonal Hematopoiesis

DNMT3A mutations are recognized as early events in the development of clonal hematopoiesis (CH) and are prevalent in hematologic malignancies such as AML nih.govresearchgate.netbloodresearch.or.kraacrjournals.orgwaocp.orgnih.govannlabmed.orgashpublications.orgresearchgate.net. These alterations can confer a proliferative advantage to hematopoietic stem cells, increasing the risk of progression to overt leukemia nih.govaacrjournals.organnlabmed.orgashpublications.orgresearchgate.net. This compound is of significant interest in this context, both as a research probe to understand the mechanisms by which DNMT3A mutations drive hematologic diseases and as a potential therapeutic agent. By inhibiting DNMT3A, this compound may help to normalize aberrant methylation patterns and mitigate the pro-leukemic effects associated with DNMT3A alterations in CH and AML nih.govmedicineinnovates.com.

Aberrant DNMT3A Expression in Solid Tumors

Beyond hematologic cancers, aberrant DNMT3A expression is also observed in various solid tumors, where it is frequently upregulated and associated with tumor progression, invasiveness, and poor prognosis aacrjournals.orgmdpi.comnih.govfrontiersin.orgnih.govresearchgate.net. For example, elevated DNMT3A expression has been noted in gastric cancer, lung cancer, and ovarian cancer, often correlating with adverse patient outcomes aacrjournals.orgnih.govfrontiersin.orgresearchgate.net. The inhibition of DNMT3A by compounds like this compound is being explored as a strategy to counteract these effects, potentially by reactivating silenced tumor suppressor genes or influencing tumor microenvironments aacrjournals.orgontosight.ai. Research into DNMT inhibitors in solid tumors aims to leverage their epigenetic modulatory effects for therapeutic benefit, often in combination with other treatment modalities aacrjournals.orgfrontiersin.org.

Compound Properties and Research Findings

Computational and Drug Discovery Approaches for Dnmt3a Inhibitors

Selectivity Profiling of DNMT3A Inhibitors

Isoform-Specific Inhibition of DNMT3A1 versus DNMT3A2

DNA methyltransferase 3A (DNMT3A) is a key enzyme responsible for de novo DNA methylation, playing a critical role in gene regulation and cellular differentiation. The DNMT3A gene produces two primary splice isoforms: DNMT3A1 and DNMT3A2. These isoforms exhibit distinct characteristics in terms of their N-terminal regions, expression patterns, and cellular localization, which can influence their functional roles nih.govembopress.orgresearchgate.netbiorxiv.orgnih.govbiorxiv.orgbiorxiv.org. DNMT3A1 is the full-length protein, while DNMT3A2 lacks a significant portion of the N-terminal region and is transcribed from an alternative promoter, often acting as an immediate early gene responsive to cellular activity nih.govembopress.orgresearchgate.netnih.govbiorxiv.org. Research has indicated that DNMT3A1 may preferentially associate with heterochromatin, while DNMT3A2 shows greater affinity for euchromatin researchgate.net. Furthermore, DNMT3A1 has been implicated in regulating specific genomic regions, such as bivalent CpG islands, and its recruitment dynamics can be influenced by histone modifications like H3K27me3, whereas DNMT3A2 exhibits a more global genomic binding pattern embopress.orgbiorxiv.org.

While Dnmt3A-IN-2 has been identified as a potent inhibitor of DNMT3A [1 from initial search], specific research detailing its isoform-specific inhibition profile against DNMT3A1 versus DNMT3A2 was not identified in the provided search results. Further investigation would be required to elucidate whether this compound exhibits differential selectivity or activity towards these two isoforms.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the inhibitory specificity of Dnmt3A-IN-2 against DNMT3A versus other DNMT isoforms?

  • Methodology : Use in vitro enzyme activity assays comparing DNMT3A_WT with other isoforms (e.g., DNMT3B, DNMT1) under controlled conditions. Monitor competitive binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Validate selectivity by analyzing 5-methylcytosine (5-mC) levels in AML cell lines treated with varying concentrations .
  • Key Data : this compound disrupts DNMT3A tetramer interface interactions but does not inhibit DNMT3A_WT activation, suggesting isoform-specific targeting .

Q. How can solubility challenges of this compound be addressed in in vitro assays?

  • Methodology : Optimize solvent systems using DMSO as a primary solvent (test solubility at 10 mM stock concentrations). For aqueous compatibility, use co-solvents like Tween 80 (5%) and saline (85%) for in vitro dosing. Pre-screen solubility via dynamic light scattering (DLS) to confirm colloidal stability .
  • Critical Note : Avoid ethanol or DMF unless validated for cell viability, as residual solvents may confound apoptosis/differentiation readouts .

Q. What AML cell lines are most responsive to this compound-induced differentiation, and how is this quantified?

  • Methodology : Screen AML cell lines (e.g., MOLM-13, MV4-11) using flow cytometry for CD11b expression, a myeloid differentiation marker. Perform dose-response curves (e.g., 0.1–10 µM) with time-course analysis (24–72 hrs). Pair with apoptosis assays (Annexin V/PI staining) to distinguish differentiation from cytotoxicity .
  • Data Insight : CD11b upregulation is concentration-dependent, with significant effects observed at ≥1 µM after 48 hrs .

Advanced Research Questions

Q. How can contradictory data on this compound’s dose-response effects in primary versus immortalized AML cells be resolved?

  • Methodology : Compare primary patient-derived AML cells and immortalized lines using single-cell RNA sequencing to identify heterogeneity in DNMT3A expression or compensatory pathways (e.g., DNMT3B). Validate with CRISPR-Cas9 knockout models to isolate DNMT3A-specific effects .
  • Contradiction Note : Immortalized lines may exhibit uniform sensitivity, while primary cells show variable responses due to clonal diversity .

Q. What strategies mitigate off-target effects of this compound in in vivo models?

  • Methodology : Use pharmacokinetic (PK) profiling to optimize dosing schedules (e.g., intermittent vs. continuous). Pair with transcriptomic analysis (RNA-seq) of non-target tissues (e.g., liver, spleen) to identify off-target gene silencing. Validate via chromatin immunoprecipitation (ChIP-seq) for DNMT3A occupancy changes .
  • Formulation Guidance : For oral administration, suspend in 0.5% CMC-Na; for IV delivery, use DMSO:Tween 80:Saline (10:5:85) to enhance bioavailability .

Q. How does this compound’s inhibition of DNMT3A tetramerization impact global DNA methylation patterns?

  • Methodology : Perform reduced-representation bisulfite sequencing (RRBS) or whole-genome bisulfite sequencing (WGBS) on treated AML cells. Correlate methylation changes with transcriptional outcomes (ATAC-seq/RNA-seq). Focus on CpG islands near differentiation-related genes (e.g., C/EBPα, PU.1) .
  • Key Finding : Time-dependent 5-mC reduction aligns with differentiation markers, suggesting locus-specific demethylation rather than genome-wide effects .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported IC50 values across studies?

  • Methodology : Standardize assay conditions (e.g., enzyme concentration, substrate availability, incubation time). Use internal controls (e.g., decitabine as a DNMT inhibitor reference). Report IC50 with 95% confidence intervals and validate via orthogonal assays (e.g., cellular thermal shift assay, CETSA) .

Q. What controls are essential when studying this compound’s epigenetic effects in combination therapies?

  • Methodology : Include mono-therapy arms (this compound alone and partner drug alone) to distinguish synergistic vs. additive effects. Use methylation-independent viability assays (e.g., resazurin reduction) to rule out cytotoxicity confounders .

Methodological Best Practices

  • Storage : Store powder at -20°C (3-year stability) or 4°C (2-year stability). Avoid freeze-thaw cycles for dissolved stocks .
  • In Vivo Dosing: For oral studies, pre-test suspension homogeneity in 0.5% CMC-Na to ensure consistent bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。